![molecular formula C12H17N5O2S B15216086 Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- CAS No. 91647-49-3](/img/structure/B15216086.png)
Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- is a complex organic compound with a unique structure that includes a purine base linked to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- typically involves multiple steps, starting with the preparation of the purine base. The purine base is then modified to introduce the 2-methylbutyl group and the amino group. The final step involves the attachment of the acetic acid moiety through a thioether linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- involves its interaction with specific molecular targets. The purine base can bind to enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aceticacid, 2-[[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]thio]-
- Aceticacid, 2-[[2-amino-9-(2-ethylbutyl)-9H-purin-6-yl]thio]-
Uniqueness
Compared to similar compounds, Aceticacid, 2-[[2-amino-9-(2-methylbutyl)-9H-purin-6-yl]thio]- has a unique combination of functional groups that confer distinct chemical properties and biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
91647-49-3 |
|---|---|
Molekularformel |
C12H17N5O2S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
2-[2-amino-9-(2-methylbutyl)purin-6-yl]sulfanylacetic acid |
InChI |
InChI=1S/C12H17N5O2S/c1-3-7(2)4-17-6-14-9-10(17)15-12(13)16-11(9)20-5-8(18)19/h6-7H,3-5H2,1-2H3,(H,18,19)(H2,13,15,16) |
InChI-Schlüssel |
YBYHUQLRHZLSOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B15216006.png)
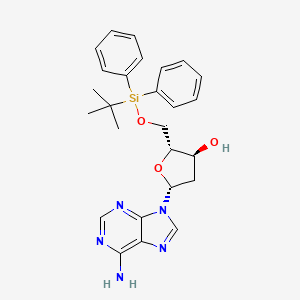
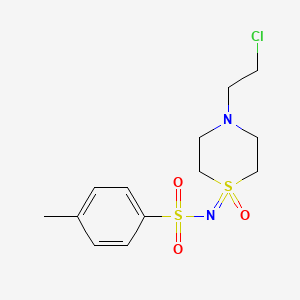


![13-hydroxy-10,16-bis(2-methylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15216053.png)
![N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15216061.png)
![3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15216064.png)
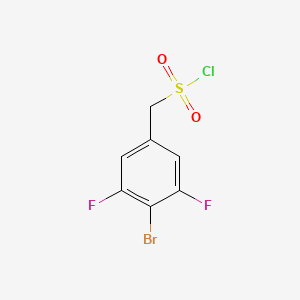


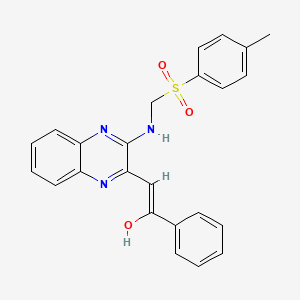
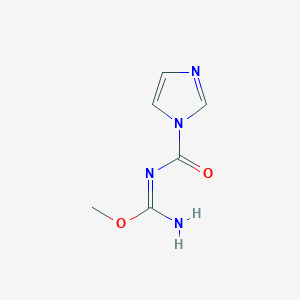
![Bicyclo[3.1.1]heptan-6-one](/img/structure/B15216112.png)
